molecular formula C15H10BrClN2O B5854497 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone

6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone

Cat. No. B5854497
M. Wt: 349.61 g/mol
InChI Key: JREAWARDYGRSLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a quinazolinone ring system. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone involves its interaction with various enzymes and cellular signaling pathways. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone have been studied in various cellular and animal models. It has been shown to inhibit the activity of PKC and PDE, which are involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways. In addition, it has been shown to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone in lab experiments include its high potency and selectivity for certain enzymes and cellular signaling pathways. It has also been shown to have potential anticancer activity, which makes it a promising tool compound for studying cancer biology. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research related to 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone. One area of research could focus on the development of more potent and selective analogs of this compound for use in scientific research. Another area of research could focus on the investigation of the potential anticancer activity of this compound in vivo using animal models. Additionally, further research could be conducted to investigate the potential anti-inflammatory and analgesic effects of this compound.

Synthesis Methods

The synthesis of 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-chlorobenzylamine with 2-amino-5-bromo-benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of the intermediate 6-bromo-3-(4-chlorobenzyl)-2-(2-carboxyphenylamino)benzoic acid, which is then cyclized using polyphosphoric acid (PPA) to yield the final product, 6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone.

Scientific Research Applications

6-bromo-3-(4-chlorobenzyl)-4(3H)-quinazolinone has potential applications in scientific research as a tool compound for studying various biological processes. It has been shown to inhibit the activity of certain enzymes such as protein kinase C (PKC) and phosphodiesterase (PDE), which are involved in various cellular signaling pathways. This compound has also been investigated for its potential anticancer activity, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

6-bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClN2O/c16-11-3-6-14-13(7-11)15(20)19(9-18-14)8-10-1-4-12(17)5-2-10/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JREAWARDYGRSLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-[(4-chlorophenyl)methyl]quinazolin-4-one

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